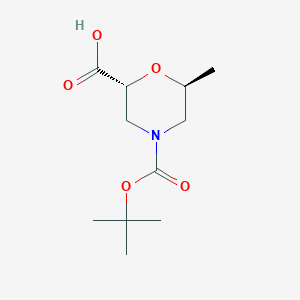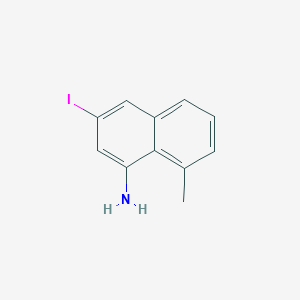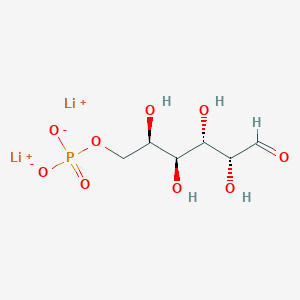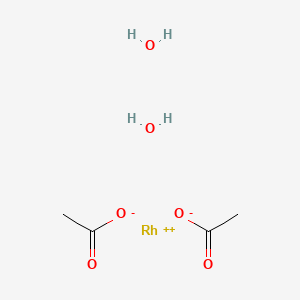
4-Cyclopropyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-1H-indole is a heterocyclic aromatic organic compound that features a cyclopropyl group attached to the fourth position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclopropyl ketone under acidic conditions to form the indole ring . Another method includes the cyclization of N-cyclopropyl-2-nitroaniline under reductive conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Cyclopropylindoline.
Substitution: Various substituted indoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-1H-indole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropyl-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: The presence of the cyclopropyl group at the fourth position of the indole ring imparts unique chemical and biological properties to this compound, distinguishing it from other indole derivatives .
Eigenschaften
Molekularformel |
C11H11N |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
4-cyclopropyl-1H-indole |
InChI |
InChI=1S/C11H11N/c1-2-9(8-4-5-8)10-6-7-12-11(10)3-1/h1-3,6-8,12H,4-5H2 |
InChI-Schlüssel |
GBPNQKBICOHYFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C3C=CNC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)


![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)


![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)
